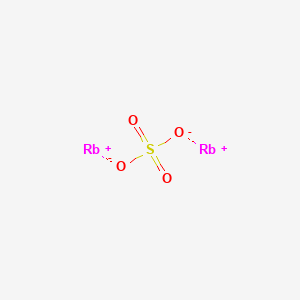

rubidium(1+);sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rubidium(1+);sulfate, also known as rubidium sulfate, is an inorganic compound with the chemical formula Rb₂SO₄. It is a sulfate salt of rubidium, an alkali metal. Rubidium sulfate is a white crystalline solid that is soluble in water. It has a molecular weight of 266.999 g/mol and is commonly used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rubidium sulfate can be synthesized through the reaction of rubidium chloride with a sulfate source such as magnesium sulfate. The reaction can be represented as follows:

[ 2 \text{RbCl} + \text{MgSO}_4 \rightarrow \text{Rb}_2\text{SO}_4 + \text{MgCl}_2 ]

This reaction typically occurs in an aqueous solution and requires controlled conditions to ensure the complete conversion of reactants to products .

Industrial Production Methods

In industrial settings, rubidium sulfate is often produced as a byproduct during the extraction and purification of rubidium from mineral ores. The process involves several steps, including acid leaching, precipitation, and crystallization. The final product is obtained through evaporation and crystallization of the rubidium sulfate solution .

Chemical Reactions Analysis

Types of Reactions

Rubidium sulfate undergoes various chemical reactions, including:

-

Substitution Reactions: : Rubidium sulfate can react with other sulfates to form mixed sulfate compounds. For example: [ \text{Y}_2(\text{SO}_4)_3 + \text{Rb}_2\text{SO}_4 \rightarrow \text{Rb}_3[\text{Y}(\text{SO}_4)_3] ]

-

Acid-Base Reactions: : Rubidium sulfate reacts with sulfuric acid to form rubidium hydrogen sulfate: [ \text{Rb}_2\text{SO}_4 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{RbHSO}_4 ]

Common Reagents and Conditions

Common reagents used in reactions with rubidium sulfate include sulfuric acid and other sulfate salts. These reactions typically occur in aqueous solutions and may require heating to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving rubidium sulfate include rubidium hydrogen sulfate and mixed sulfate compounds, depending on the specific reactants and conditions used .

Scientific Research Applications

Rubidium sulfate has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other rubidium compounds.

Biology: Rubidium ions are used as tracers in biological studies to investigate ion transport and cellular processes.

Medicine: Rubidium isotopes are used in medical imaging and diagnostic procedures.

Industry: Rubidium sulfate is used in the production of special glasses and ceramics, as well as in the manufacturing of electronic components .

Mechanism of Action

The mechanism of action of rubidium sulfate involves the interaction of rubidium ions with various molecular targets and pathways. Rubidium ions can replace potassium ions in biological systems due to their similar ionic radii and charge. This substitution can affect cellular processes such as ion transport and membrane potential regulation .

Comparison with Similar Compounds

Rubidium sulfate can be compared with other similar compounds, such as:

Potassium sulfate (K₂SO₄): Similar to rubidium sulfate, potassium sulfate is a sulfate salt of an alkali metal. potassium sulfate is more commonly used in fertilizers and has different solubility properties.

Cesium sulfate (Cs₂SO₄): Cesium sulfate is another sulfate salt of an alkali metal. It has a higher molecular weight and different physical properties compared to rubidium sulfate.

Sodium sulfate (Na₂SO₄): Sodium sulfate is widely used in detergents and paper manufacturing. .

Rubidium sulfate is unique due to its specific applications in scientific research and its role in the production of specialized materials. Its properties and reactivity make it a valuable compound in various fields of study and industry.

Properties

Molecular Formula |

O4Rb2S |

|---|---|

Molecular Weight |

267.00 g/mol |

IUPAC Name |

rubidium(1+);sulfate |

InChI |

InChI=1S/H2O4S.2Rb/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;2*+1/p-2 |

InChI Key |

GANPIEKBSASAOC-UHFFFAOYSA-L |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Rb+].[Rb+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate](/img/structure/B15285503.png)

![(2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester](/img/structure/B15285517.png)

![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)

![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B15285556.png)

![8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15285557.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione](/img/structure/B15285560.png)

![(2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B15285579.png)